3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-propylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S2/c1-3-9-17-15(19)14-13(8-10-22-14)23(20,21)18(2)12-6-4-11(16)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTSNUQRRRSFPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiophene derivative with a suitable amine, such as propylamine, under dehydrating conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Final Coupling: The final product is obtained by coupling the intermediate with methyl iodide under basic conditions to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or borane.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Propylthiophene-2-amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Observations:
- Sulfamoyl vs. Sulfonamide Groups: The target compound’s sulfamoyl group differs from the methylsulfonamido group in ’s benzofuran derivative.
- Thiophene vs. Benzofuran/Thiazol Cores : Thiophene rings (aromatic, planar) contrast with benzofuran (oxygen-containing heterocycle) and thiazol (nitrogen-sulfur heterocycle) systems. Thiazol derivatives often exhibit enhanced metabolic stability compared to thiophenes .
- 4-Fluorophenyl Substitution : The 4-fluorophenyl group is a common pharmacophore in drug design, improving lipophilicity and membrane penetration. Its presence in both the target compound and compounds suggests shared optimization strategies for bioavailability .
Research Findings and Implications
- : Highlights the role of 4-fluorophenyl and sulfonamide groups in antiviral benzoxaboroles, suggesting the target compound’s sulfamoyl group may be optimized for similar targets .
- : Demonstrates that thiophene-carboxamide hybrids with heterocyclic substituents (e.g., thiazol) exhibit antimicrobial activity, supporting further exploration of the target compound’s bioactivity .
- : Emphasizes the importance of substituent positioning (e.g., chlorine in phthalimides) for material science applications, a principle applicable to modifying the target compound’s sulfamoyl group .
Biological Activity
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a sulfamoyl group and a 4-fluorophenyl moiety. Its molecular formula is C13H14FNO2S, with a molecular weight of approximately 273.32 g/mol. The presence of the fluorine atom may enhance its pharmacological properties by influencing lipophilicity and receptor binding.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Sulfonamide derivatives are known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions such as glaucoma and edema .
- Antimicrobial Properties : Sulfonamides have historically been used as antibacterial agents. The structural features of this compound suggest potential activity against bacterial infections .
- Anti-inflammatory Effects : Some studies have shown that thiophene derivatives can possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related thiophene compound exhibited significant antibacterial activity against Staphylococcus aureus. The mechanism was attributed to the inhibition of folate synthesis pathways, common among sulfonamide antibiotics .
- Anti-inflammatory Research : In vitro studies indicated that thiophene derivatives can inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting potential use in treating chronic inflammatory conditions such as rheumatoid arthritis .
- Cancer Research : A recent investigation into the anticancer properties of thiophene-based compounds revealed that they could induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Q & A
Basic: What analytical techniques are recommended for confirming the purity and structural identity of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-propylthiophene-2-carboxamide?
Answer:
- Chromatography: High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is essential for assessing purity. Retention time comparison against reference standards can validate identity .
- Spectroscopy:
- NMR: ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl sulfamoyl group at thiophene-2-carboxamide). Chemical shifts for methylsulfamoyl (δ ~3.0 ppm) and propyl groups (δ ~0.9-1.6 ppm) should align with synthetic intermediates .
- Mass spectrometry (HRMS): Exact mass determination (e.g., [M+H]⁺) validates molecular formula (C₁₅H₁₆FN₂O₃S₂) and rules out byproducts .
- X-ray crystallography: For definitive stereochemical confirmation, single-crystal diffraction (e.g., monoclinic P21/c space group, unit cell parameters: a = 5.8–11.8 Å, β = 93.1°) resolves bond angles and torsional strain in the sulfamoyl-thiophene core .
Advanced: How can researchers resolve contradictions in solubility data obtained from polar vs. nonpolar solvents?
Answer:
- Differential Scanning Calorimetry (DSC): Identify polymorphic forms (e.g., anhydrous vs. solvates) that may alter solubility profiles. Thermal events (melting points, recrystallization) guide solvent selection .
- Molecular dynamics simulations: Predict solvation free energy using software like GROMACS. For example, fluorophenyl groups may exhibit hydrophobic collapse in water, reducing solubility despite sulfonamide polarity .
- Experimental validation: Use shake-flask methods with HPLC quantification across pH 1–10 (adjusted with HCl/NaOH). Include co-solvents (e.g., DMSO) to mimic physiological conditions .
Basic: What in vitro models are suitable for preliminary pharmacological screening of this compound?
Answer:
- Enzyme inhibition assays: Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. IC₅₀ values <10 μM suggest therapeutic potential .
- Cell viability assays: Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT/WST-1 protocols. Include normal fibroblasts (e.g., NIH/3T3) for selectivity indices .
- ADME-Tox profiling:
Advanced: How to design a study investigating environmental fate and bioaccumulation potential?
Answer:
- OECD 307 guideline: Conduct soil degradation studies under aerobic conditions (20°C, 60% water-holding capacity). Monitor parent compound and metabolites (e.g., hydrolyzed sulfamoyl groups) via LC-MS/MS over 60 days .
- Bioconcentration factor (BCF): Expose zebrafish (Danio rerio) to 0.1–10 mg/L for 28 days. Quantify tissue concentrations (liver, gills) and calculate BCF using log Kow (estimated via EPI Suite: ~2.5–3.0) .
- Microbial degradation: Isolate soil bacteria (e.g., Pseudomonas spp.) and assess catabolic activity via respirometry. GC-MS identifies degradation byproducts (e.g., fluorobenzoic acid) .
Advanced: What computational methods are effective for predicting binding interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina): Dock the compound into ATP-binding pockets (e.g., PDB: 1M17 for EGFR). Prioritize poses with sulfamoyl groups forming H-bonds to hinge regions (e.g., Met793) .
- Molecular dynamics (MD) simulations: Run 100 ns trajectories in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) <2 Å for ligand-protein complexes .
- Free energy perturbation (FEP): Quantify ΔΔG for fluorophenyl substitutions. For example, 4-fluoro vs. 2-fluoro derivatives may differ in van der Waals interactions with hydrophobic pockets .
Basic: What synthetic routes are reported for analogous sulfamoyl-thiophene derivatives?
Answer:
- Stepwise sulfonylation: React thiophene-2-carboxylic acid with chlorosulfonic acid to form sulfonyl chloride, followed by amine coupling (4-fluoro-N-methylaniline) in DMF at 0–5°C .
- Protecting group strategies: Use tert-butyloxycarbonyl (Boc) for amine intermediates (e.g., N-propylamine) to prevent side reactions during sulfamoylation .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Crystallize from methanol for XRD-grade samples .
Advanced: How to address discrepancies in biological activity between in vitro and in vivo models?
Answer:
- Pharmacokinetic profiling: Measure plasma protein binding (equilibrium dialysis) and hepatic extraction ratio (perfused rat liver model). Low free fraction (<5%) or high extraction (>0.7) may explain reduced in vivo efficacy .
- Metabolite identification: Use high-resolution LC-QTOF to detect phase I/II metabolites (e.g., glucuronidated sulfamoyl groups). Test metabolites in target assays .
- Tissue distribution studies: Radiolabel the compound (¹⁴C) and quantify accumulation in tumors vs. normal tissues via autoradiography. Adjust dosing regimens based on tumor-to-plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
